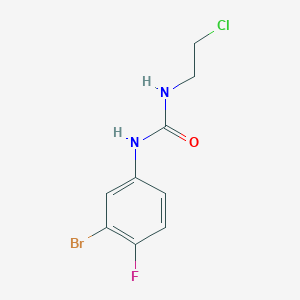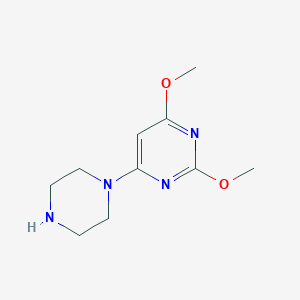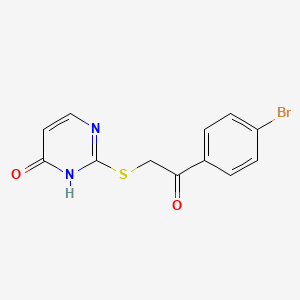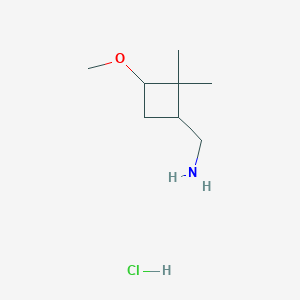![molecular formula C32H25N3O3 B2788337 4-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(3,4-dimethylphenyl)isoquinolin-1(2H)-one CAS No. 1326929-54-7](/img/structure/B2788337.png)
4-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(3,4-dimethylphenyl)isoquinolin-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(3,4-dimethylphenyl)isoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C32H25N3O3 and its molecular weight is 499.57. The purity is usually 95%.
BenchChem offers high-quality 4-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(3,4-dimethylphenyl)isoquinolin-1(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(3,4-dimethylphenyl)isoquinolin-1(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
EGFR Kinase Inhibition
The compound has been investigated for its potential as an EGFR (Epidermal Growth Factor Receptor) kinase inhibitor. EGFR is a transmembrane receptor involved in cell growth, proliferation, and survival. In a study by Alam and Nawaz, compound 6f demonstrated inhibitory activity against EGFR kinase at a concentration of 2.05 µM. Molecular docking studies suggested that it binds to the hinge region of the ATP binding site of EGFR kinase, similar to the standard drug erlotinib. This finding suggests that compound 6f could be a promising candidate for further research in cancer treatment .
Antiproliferative Activity
Compound 6f also exhibited potent antiproliferative effects against the A549 non-small lung tumor cell line, with an IC50 value of 5.6 µM. Antiproliferative activity refers to the ability of a compound to inhibit cell growth and division. The results were confirmed through DAPI staining, phase contrast microscopy, and FACS analysis using Annexin-V-FITC and propidium iodide (PI) labeling. These findings highlight its potential as an anticancer agent .
Apoptosis Induction
Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis and eliminating damaged cells. Compound 6f induced apoptosis in cancer cells, as evidenced by DAPI staining and phase contrast microscopy. The ability to trigger apoptosis is a desirable characteristic for potential cancer therapies .
Other Cancer Cell Lines
While the study focused on A549 cells, further research could explore the effects of compound 6f in other cancer cell lines. Investigating its efficacy across different cancer types may provide valuable insights for future drug development .
Heterocyclic Amines and Dye Synthesis
Apart from its anticancer properties, 4-(benzyloxy)phenol (a precursor to the compound of interest) has been used in the synthesis of heterocyclic azophenol dyes via heterocyclic amines in nitrosyl sulfuric acid. These dyes find applications in various fields, including textiles, imaging, and materials science .
GLP-1R Affinity Modulation
Although not directly related to the compound itself, there is evidence that 4-(benzyloxy)phenol affects the GLP-1R (Glucagon-Like Peptide-1 Receptor) affinity of oxyntomodulin. GLP-1R is involved in glucose homeostasis and appetite regulation. The compound BETP (related to 4-(benzyloxy)phenol) increased GLP-1R affinity for oxyntomodulin .
属性
IUPAC Name |
2-(3,4-dimethylphenyl)-4-[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H25N3O3/c1-21-12-15-25(18-22(21)2)35-19-29(27-10-6-7-11-28(27)32(35)36)31-33-30(34-38-31)24-13-16-26(17-14-24)37-20-23-8-4-3-5-9-23/h3-19H,20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOVYFAVQSQHQNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC=C(C=C5)OCC6=CC=CC=C6)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

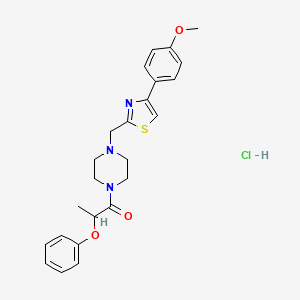
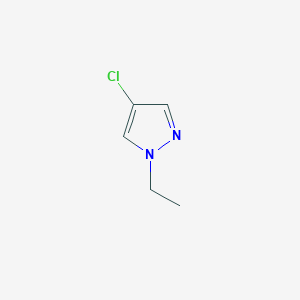
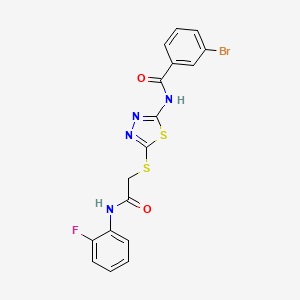
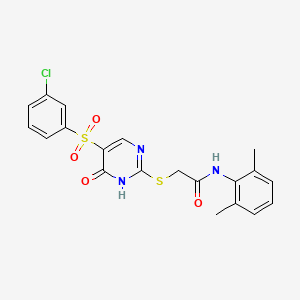
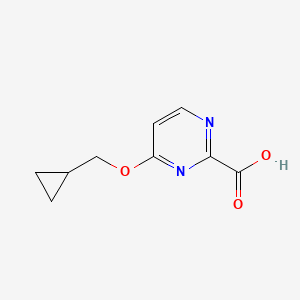
![N-cyclopentyl-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B2788262.png)
![2-[[1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2788263.png)
